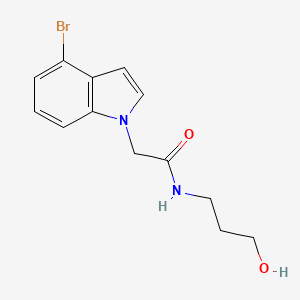
2-ethyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole is a complex organic compound that features both an imidazole ring and a trichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole typically involves the reaction of 2-ethylimidazole with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-imidazole
- 2-ethyl-1-(2,3,5-trichlorobenzenesulfonyl)-1H-imidazole
- 2-ethyl-1-(2,3,4-trifluorobenzenesulfonyl)-1H-imidazole
Uniqueness
2-ethyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can significantly influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties compared to other similar compounds, making it a valuable molecule for research and application.
Properties
Molecular Formula |
C11H9Cl3N2O2S |
|---|---|
Molecular Weight |
339.6 g/mol |
IUPAC Name |
2-ethyl-1-(2,3,4-trichlorophenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H9Cl3N2O2S/c1-2-9-15-5-6-16(9)19(17,18)8-4-3-7(12)10(13)11(8)14/h3-6H,2H2,1H3 |
InChI Key |
OXFICRBLFWTAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B12190293.png)
![2-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B12190297.png)

![6-({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B12190303.png)


![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12190312.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12190321.png)
![2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B12190326.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate](/img/structure/B12190338.png)
![N-(2,3-dimethylphenyl)-2-[3-(2-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]ace tamide](/img/structure/B12190341.png)
